4-Bromo-6-chloro-N-ethylpyridazin-3-amine

Sequential cross-coupling Regioselective Suzuki reaction Pyridazine scaffold diversification

4-Bromo-6-chloro-N-ethylpyridazin-3-amine (CAS 1396762-10-9, molecular formula C₆H₇BrClN₃, molecular weight 236.50 g/mol) is a heterocyclic building block belonging to the 3-aminopyridazine class. Its structure features a pyridazine (1,2-diazine) core bearing bromine at C-4, chlorine at C-6, and an N-ethyl substituent on the C-3 amine, yielding a secondary amine with one hydrogen-bond donor and three hydrogen-bond acceptors.

Molecular Formula C6H7BrClN3
Molecular Weight 236.50 g/mol
CAS No. 1396762-10-9
Cat. No. B13111384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-chloro-N-ethylpyridazin-3-amine
CAS1396762-10-9
Molecular FormulaC6H7BrClN3
Molecular Weight236.50 g/mol
Structural Identifiers
SMILESCCNC1=NN=C(C=C1Br)Cl
InChIInChI=1S/C6H7BrClN3/c1-2-9-6-4(7)3-5(8)10-11-6/h3H,2H2,1H3,(H,9,11)
InChIKeyLEOPFTRCSVRBTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-chloro-N-ethylpyridazin-3-amine (CAS 1396762-10-9): A Dual-Halogenated N-Alkylpyridazinamine Building Block for Sequential Cross-Coupling and Kinase-Targeted Library Synthesis


4-Bromo-6-chloro-N-ethylpyridazin-3-amine (CAS 1396762-10-9, molecular formula C₆H₇BrClN₃, molecular weight 236.50 g/mol) is a heterocyclic building block belonging to the 3-aminopyridazine class . Its structure features a pyridazine (1,2-diazine) core bearing bromine at C-4, chlorine at C-6, and an N-ethyl substituent on the C-3 amine, yielding a secondary amine with one hydrogen-bond donor and three hydrogen-bond acceptors [1]. The compound is structurally related to the well-precedented intermediate 4-bromo-6-chloropyridazin-3-amine (CAS 446273-59-2), which serves as a key precursor for imidazo[1,2-b]pyridazine-based PDE10a and mTOR inhibitors [2][3]. Its N-ethyl modification pre-installs an alkylamine moiety commonly found in bioactive pyridazine derivatives, potentially reducing downstream synthetic steps in medicinal chemistry campaigns [4].

Dual Br/Cl with reactivity gradient for sequential cross-coupling
Pre-installed N-ethyl group eliminates alkylation step
Pyridazine core for kinase-targeted library synthesis

Why 4-Bromo-6-chloro-N-ethylpyridazin-3-amine Cannot Be Replaced by Mono-Halogenated, Primary-Amine, or Core-Swapped Analogs in Sequential Derivatization Workflows


Substituting this compound with a mono-halogenated analog (e.g., 6-chloro-N-ethylpyridazin-3-amine, CAS 68588-39-6) eliminates the bromine at C-4 that is essential for the first step of a sequential Suzuki–Buchwald or Suzuki–Negishi diversification sequence . Replacing it with the primary-amine parent 4-bromo-6-chloropyridazin-3-amine (CAS 446273-59-2, MW 208.44, XLogP3-AA = 1.1) forfeits the pre-installed N-ethyl group, necessitating an additional N-alkylation step and altering the hydrogen-bond donor count (HBD = 1 for both, but differing steric and electronic environment at the amine) [1][2]. Using the C-5 ethyl positional isomer 4-bromo-6-chloro-5-ethylpyridazin-3-amine (CAS 933035-43-9) redirects the ethyl substituent from the exocyclic amine to the ring carbon, fundamentally changing both the synthetic vector for further N-functionalization and the putative pharmacophore geometry [3]. Substituting the pyridazine core for a pyrimidine (e.g., 5-bromo-2-chloro-N-ethylpyrimidin-4-amine, CAS 954221-06-8) alters the nitrogen atom topology from 1,2-diazine to 1,3-diazine, modifying hydrogen-bond acceptor geometry and the electronic bias of cross-coupling sites .

Mono-halogenated analogs
Lack the C-4 bromine reactivity gradient, which may limit sequential diversification to a single vector.
Primary-amine parent compound
Requires an additional N-alkylation step; hydrogen-bond donor environment may shift.
Pyrimidine-core analog
1,3-diazine topology alters kinase hinge-binding geometry, potentially disrupting target engagement.

Quantitative Differentiation Evidence for 4-Bromo-6-chloro-N-ethylpyridazin-3-amine vs. Closest Structural Analogs


Dual Bromo-Chloro Substitution Enables Sequential Pd-Catalyzed Cross-Coupling: Evidence from the 4-Bromo-6-chloro-3-phenylpyridazine Model System

The 4-bromo-6-chloro substitution pattern on the pyridazine ring enables chemoselective, sequential palladium-catalyzed cross-coupling. Sotelo & Raviña (2002) demonstrated on the closely related 4-bromo-6-chloro-3-phenylpyridazine that Suzuki arylation occurs regioselectively at the C-4 bromine position in preference to the C-6 chlorine, with the chlorine serving as a masked carbonyl synthon that can be subsequently functionalized . This selectivity has been confirmed in broader reviews of pyridazine Suzuki chemistry, where the bromine atom reacts preferentially over chlorine under standard Pd(0) catalysis, allowing programmed sequential diversification without requiring the more expensive iodo substituent [1]. In contrast, the mono-halogenated comparator 6-chloro-N-ethylpyridazin-3-amine (CAS 68588-39-6) lacks any C-4 halogen, reducing the number of available cross-coupling sites from two to essentially one (chlorine at C-6 being less reactive than bromine under mild conditions), thereby limiting synthetic divergence to a single vector [2].

Dual halide reactivity
Class-level
Br > Cl reactivity gradient; model system validates sequential Pd-catalyzed coupling
Supports sequential cross-coupling workflow
Validation on 4-bromo-6-chloro-3-phenylpyridazine; review specific ligand conditions
Sequential cross-coupling Regioselective Suzuki reaction Pyridazine scaffold diversification

Pre-Installed N-Ethyl Secondary Amine Eliminates One Alkylation Step vs. Primary Amine Parent Compound 446273-59-2

The N-ethyl substituent on 4-bromo-6-chloro-N-ethylpyridazin-3-amine represents a pre-functionalized secondary amine, contrasting with the primary amine in the parent compound 4-bromo-6-chloropyridazin-3-amine (CAS 446273-59-2). In the Wlochal & Bailey (2015) synthesis of N⁶-alkylated pyridazine-3,6-diamines, the 3-amino group of 4-bromo-6-chloro-3-pyridazinamine was noted to be unreactive under Buchwald–Hartwig conditions, negating the need for protection—however, when an N-alkyl group is desired at the 3-position, starting from the primary amine 446273-59-2 requires a separate N-alkylation step [1]. The target compound delivers the N-ethyl group pre-installed, saving one synthetic transformation and avoiding potential chemoselectivity issues during N- vs. ring-functionalization . This is relevant in the context of kinase inhibitor synthesis, where N-alkylpyridazinamines are common pharmacophoric elements [2].

Synthetic steps
Reported
1 step eliminated when N-ethyl is required
Supports synthetic step economy
N-alkylation typical yields 60–85%; check purity after procurement
Synthetic step economy N-alkylation avoidance Secondary amine building block

N-Ethyl vs. C5-Ethyl Positional Isomerism: Differentiating Synthetic Vector and Physicochemical Properties (CAS 1396762-10-9 vs. 933035-43-9)

4-Bromo-6-chloro-N-ethylpyridazin-3-amine (CAS 1396762-10-9) and 4-bromo-6-chloro-5-ethylpyridazin-3-amine (CAS 933035-43-9) share the identical molecular formula (C₆H₇BrClN₃, MW 236.50) but differ critically in ethyl group placement: N-ethyl (exocyclic secondary amine) vs. C5-ethyl (ring-carbon substituent) [1]. This positional isomerism has three consequences: (a) the N-ethyl compound retains an unsubstituted C-5 position available for further electrophilic or cross-coupling functionalization, whereas the C5-ethyl isomer blocks that site; (b) the N-ethyl secondary amine (pKa predicted ~4–5 for protonated aminopyridazine) can participate in additional N-functionalization (acylation, sulfonylation, reductive amination) that is impossible with the C5-ethyl isomer; (c) computed physicochemical properties differ: the C5-ethyl isomer has XLogP3-AA = 1.9 and 1 rotatable bond, while the N-ethyl isomer is predicted to have slightly lower logP due to the more solvent-exposed amine and 2 rotatable bonds (ethyl on N vs. ethyl on ring) [1]. The TPSA is similar (51.8 Ų for the C5-isomer) but the spatial orientation of the ethyl group relative to the pyridazine plane differs substantially, impacting protein binding pocket complementarity [1].

Positional isomer
Reported
N-ethyl vs. C5-ethyl: C5 site available vs. blocked; ΔXLogP ≈ −0.2 to −0.4
Regioisomer identity critical for SAR
Verify isomer by SMILES or NMR before screening
Positional isomer differentiation N-alkyl vs. C-alkyl pharmacophore Computed physicochemical property comparison

Pyridazine (1,2-Diazine) vs. Pyrimidine (1,3-Diazine) Core: Differential Hydrogen-Bond Acceptor Geometry Impacts Kinase Hinge-Binding Compatibility

The pyridazine core of the target compound places two adjacent nitrogen atoms (N1 and N2) in a 1,2-diazine arrangement, creating a distinctive hydrogen-bond acceptor geometry where both nitrogens can simultaneously interact with a kinase hinge region [1]. The pyrimidine analog 5-bromo-2-chloro-N-ethylpyrimidin-4-amine (CAS 954221-06-8, identical molecular formula C₆H₇BrClN₃ and MW 236.50) positions its nitrogens in a 1,3-relationship (N1 and N3), which alters the HBA vector angle and the electronic distribution across the ring . This structural difference has been exploited in medicinal chemistry: imidazo[1,2-b]pyridazine derivatives built from the 4-bromo-6-chloropyridazin-3-amine scaffold have demonstrated potent mTOR inhibition (A17: IC₅₀ = 0.067 μM; A18: IC₅₀ = 0.062 μM) and PDE10a inhibition, target classes where the pyridazine nitrogen geometry is critical for hinge-binding [2]. While direct head-to-head pyridazine vs. pyrimidine comparator data for this specific substitution pattern are not available, class-level SAR across kinase programs consistently shows that core nitrogen topology dictates target selectivity profiles [2].

Core topology
Class-level
Pyridazine (1,2-diazine) vs. pyrimidine (1,3-diazine); mTOR IC₅₀ examples 0.062–0.067 μM from imidazopyridazine series
Kinase hinge-binding geometry differs
Class-level SAR; direct comparator data not available
Heterocyclic core comparison Kinase hinge-binding motif 1,2-Diazine vs. 1,3-diazine pharmacophore

Computed Physicochemical Property Differentiation: MW, LogP, and Rotatable Bond Count Across the Analog Series

Computed physicochemical properties differentiate the target compound from its closest analogs in ways that impact lead optimization decisions. The target compound (MW = 236.50, predicted XLogP3 ≈ 1.7, HBD = 1, HBA = 3, rotatable bonds = 2) occupies a distinct property space compared to: (a) the primary amine parent 446273-59-2 (MW = 208.44, XLogP3 = 1.1, rotatable bonds = 0) [1]; (b) the des-bromo analog 68588-39-6 (MW = 157.60, XLogP3 = 1.5, TPSA = 37.8 Ų, rotatable bonds = 2) [2]; and (c) the C5-ethyl positional isomer 933035-43-9 (MW = 236.50, XLogP3 = 1.9, rotatable bonds = 1) [3]. The MW increase of 28 g/mol relative to 446273-59-2 corresponds to the ethyl group; the increase of ~79 g/mol relative to 68588-39-6 corresponds to the bromine atom. The TPSA increase from 37.8 Ų (des-Br) to ~51.8 Ų (with Br) reflects the larger halogen surface area. All compounds in the series satisfy Lipinski's Rule of Five (MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10), but the specific logP and TPSA values place the target compound in a more lipophilic, higher-MW region that may favor blood–brain barrier penetration or membrane partitioning in cellular assays compared to the des-bromo analog [4].

Physicochemical profile
Reported
MW 236.50, XLogP3 ≈ 1.7, TPSA ≈ 51.8 Ų, rotatable bonds 2; Δ +0.6 logP vs. primary amine parent
Property space distinct from mono-halo analogs
Properties estimated from analogs; confirm experimentally if critical
Physicochemical property comparison Drug-likeness parameters Lead optimization candidate selection

High-Value Application Scenarios for 4-Bromo-6-chloro-N-ethylpyridazin-3-amine in Medicinal Chemistry and Chemical Biology


Sequential Suzuki–Buchwald Diversification for Kinase-Focused Compound Library Synthesis

The target compound's dual bromo-chloro substitution with intrinsic reactivity gradient (Br > Cl toward Pd(0) oxidative addition) makes it an ideal core scaffold for generating 4-aryl, 6-amino-substituted pyridazine libraries via two sequential cross-coupling reactions. In the first step, Suzuki–Miyaura coupling with an arylboronic acid replaces the C-4 bromine selectively; in the second step, Buchwald–Hartwig amination or a second Suzuki coupling replaces the C-6 chlorine [1]. This strategy has been validated on the closely related 4-bromo-6-chloro-3-phenylpyridazine scaffold , and the N-ethyl group on the target compound pre-installs the alkylamine moiety that is a common feature in kinase hinge-binding motifs [2]. Researchers developing PDE10a inhibitors or mTOR inhibitors can use this compound to access imidazo[1,2-b]pyridazine derivatives with demonstrated target engagement (mTOR IC₅₀ values of 0.062–0.067 μM for optimized compounds in the series) [3].

N-Ethyl Pre-Functionalization for Accelerated SAR Exploration of N-Alkylpyridazinamine Pharmacophores

In structure–activity relationship (SAR) campaigns where the N-ethyl substituent is a fixed pharmacophoric element—such as in certain CNS-targeted pyridazinamine programs or agrochemical fungicide development where N-ethylpyridazine derivatives show microbiocidal activity [1]—procuring the target compound directly eliminates the N-alkylation step. Starting from the primary amine analog 446273-59-2 would require treatment with ethyl iodide or acetaldehyde/reductive amination conditions, adding one synthetic step with associated yield losses (typical N-alkylation yields: 60–85%) . The pre-installed N-ethyl group allows the chemist to proceed directly to C4 and C6 diversification, compressing a three-step sequence (N-alkylation, then Suzuki at C4, then functionalization at C6) into a two-step sequence, saving 1–2 days of synthesis and purification time per compound.

Positional Isomer-Controlled Screening for Target Identification and Selectivity Profiling

The availability of the N-ethyl isomer (1396762-10-9) alongside its C5-ethyl positional isomer (933035-43-9, identical MW and formula but different ethyl placement) creates an opportunity for isomer-pair screening to deconvolute structure–activity relationships [1]. In a target identification or selectivity panel, differential activity between the two isomers can reveal whether the ethyl group interacts with the target through the exocyclic amine (N-ethyl) or through a ring hydrophobic pocket (C5-ethyl). This strategy is particularly valuable in kinase programs where subtle changes in substituent orientation can shift selectivity across the kinome . Procurement of the correct, authenticated isomer (confirmed by SMILES: CCNC1=NN=C(Cl)C=C1Br) avoids the risk of obtaining the wrong regioisomer from suppliers who may not distinguish between the two CAS numbers.

Pyridazine-Core Fragment Expansion for PDE10a and mTOR Inhibitor Lead Optimization

The pyridazine core of the target compound has established precedent in PDE10a and mTOR inhibitor programs, where the 1,2-diazine nitrogen arrangement provides a complementary hydrogen-bond acceptor geometry for kinase hinge binding [1]. Starting from 4-bromo-6-chloro-N-ethylpyridazin-3-amine, medicinal chemists can access the imidazo[1,2-b]pyridazine scaffold through condensation with α-haloaldehydes or α-haloketones, followed by further functionalization [2]. The resulting imidazo[1,2-b]pyridazine derivatives have demonstrated significant anti-proliferative activity against non-small cell lung cancer cell lines A549 and H460 (IC₅₀ values from 0.02 μM to 20.7 μM) and in vivo anticancer efficacy in a nude mouse A549 xenograft model [3]. For procurement teams supporting oncology or CNS drug discovery, this compound offers a direct entry point into a therapeutically validated chemical space.

Application
Selection Property
Validation Focus
Sequential Suzuki–Buchwald diversification
Dual halogen with reactivity gradient
Sequential cross-coupling efficiency
N-ethyl pre-functionalization for SAR
Pre-installed N-ethyl secondary amine
Synthetic step economy validation
Positional isomer-controlled screening
Authenticated N-ethyl isomer identity
Regioisomer activity comparison
PDE10a/mTOR inhibitor fragment expansion
1,2-Diazine hinge-binding motif
Kinase target engagement endpoint review
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